molecular formula C20H21N3O5 B5601843 ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[(4-nitrobenzoyl)amino]propanoate

ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[(4-nitrobenzoyl)amino]propanoate

Cat. No.: B5601843
M. Wt: 383.4 g/mol
InChI Key: ROONXJBTUSZQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[(4-nitrobenzoyl)amino]propanoate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole ring system, a nitrobenzoyl group, and an ethyl ester moiety. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[(4-nitrobenzoyl)amino]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole is reacted with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Ethyl Ester: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and solvents to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[(4-nitrobenzoyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl group, where nucleophiles such as amines or thiols can replace the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring and nitrobenzoyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives with various nucleophiles replacing the nitro group.

Scientific Research Applications

Ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[(4-nitrobenzoyl)amino]propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[(4-nitrobenzoyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Modulation of Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[(4-nitrobenzoyl)amino]propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[(4-aminobenzoyl)amino]propanoate: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.

    Propyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[(4-nitrobenzoyl)amino]propanoate: Similar structure but with a propyl ester, leading to variations in its solubility and reactivity.

Properties

IUPAC Name

ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[(4-nitrobenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-2-28-20(25)18(11-14-12-21-17-6-4-3-5-16(14)17)22-19(24)13-7-9-15(10-8-13)23(26)27/h3-10,12,16-18,21H,2,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROONXJBTUSZQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2C1C=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.